5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-14-19(27-24(35-14)18-10-9-17(33-3)11-20(18)34-4)13-30-22(25)21(28-29-30)23(31)26-12-15-5-7-16(32-2)8-6-15/h5-11H,12-13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSWRZIVPUBBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole and triazole rings. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Triazole Ring: This often involves azide-alkyne cycloaddition reactions.
Coupling Reactions: The final compound is formed by coupling the oxazole and triazole intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy groups.
Reduction: Reduction reactions can occur at the oxazole or triazole rings.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its ability to inhibit specific cancer cell lines has been documented in various research articles. For instance, compounds with similar triazole structures have shown effectiveness in targeting cancer pathways by modulating enzyme activities involved in tumor growth and metastasis.
Antimicrobial Properties
The presence of the triazole moiety has been linked to antimicrobial activity. Research indicates that compounds containing triazole rings can exhibit significant antibacterial and antifungal properties. This makes them suitable candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Immunomodulatory Effects
Research suggests that this compound may also possess immunomodulatory effects. By influencing immune responses, it could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. The ability to modulate immune pathways could provide therapeutic avenues for diseases characterized by immune dysregulation.
Case Studies
- Anticancer Screening : A recent study screened a series of triazole derivatives against various cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting strong anticancer potential.
- Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria and fungi at concentrations as low as 10 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
- Immunomodulation : A study focused on the effects of this compound on cytokine production in immune cells showed that it could enhance the production of key cytokines involved in immune responses, indicating its potential use in immunotherapy.
Data Tables
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the triazole-carboxamide backbone but differ in substituents, which significantly alter physicochemical and biological properties. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Computational Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (structural fingerprints), the target compound shares >65% similarity with triazole-carboxamide derivatives in and . However, substitution at the oxazole 2-position (e.g., 2,4-dimethoxyphenyl vs. 4-ethoxyphenyl) reduces similarity to ~55%, highlighting the sensitivity of bioactivity to minor structural changes .
Research Findings and Implications
- Metabolic Stability : Analogues with methoxy groups (e.g., target compound) demonstrate slower phase I metabolism compared to ethoxy or halogenated derivatives, as seen in CAI (a related triazole-carboxamide), where ethoxy groups led to rapid cleavage into inactive metabolites .
- Binding Affinity : The 2,4-dimethoxyphenyl group in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in benzyl-substituted analogues (e.g., ).
- Synthetic Feasibility : Multi-step routes involving oxime formation and cyclization (e.g., ) are common for such compounds, with yields highly dependent on substituent steric effects.
Biological Activity
The compound 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide represents a novel class of organic compounds with promising biological activities. Its unique structure combines isoxazole and triazole moieties, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound based on recent research findings.
The compound's molecular formula is with a molecular weight of approximately 464.5 g/mol. It features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O5 |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 1251702-65-4 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in immune responses and cancer pathways. The triazole ring is particularly significant as it can act as a scaffold for binding to specific proteins, thereby modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation and survival.
- Receptor Modulation : It can interact with receptors involved in immune signaling, potentially enhancing or suppressing immune responses.
Anticancer Activity
Recent studies have indicated that derivatives of triazole and isoxazole demonstrate significant anticancer properties. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
Case Study:
In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis through the activation of caspases .
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. Research indicates that it can suppress the humoral immune response while enhancing certain cellular immune functions.
In Vivo Studies:
In murine models, the compound significantly reduced carrageenan-induced footpad edema, suggesting anti-inflammatory properties . Additionally, it modulated cytokine production in peripheral blood mononuclear cells (PBMCs), leading to decreased TNF-alpha levels in response to lipopolysaccharide (LPS) stimulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds that exhibit biological activity.
Q & A
Q. What are the established synthetic routes for this compound, and what are their yield optimization challenges?
The synthesis typically involves multi-step reactions, including condensation of substituted aniline derivatives with isocyanides to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide to construct the triazole core. Key challenges include optimizing reaction temperatures (e.g., 80–120°C for cyclization) and managing steric hindrance from the 2,4-dimethoxyphenyl and 4-methoxyphenylmethyl groups, which can reduce yields to 40–60% . Purification often requires column chromatography due to byproduct formation.
Q. How is the structural integrity of this compound validated in experimental settings?
Characterization relies on:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxy peaks at δ 3.7–3.9 ppm).
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H] at m/z 510.18).
- X-ray crystallography : For unambiguous confirmation of the triazole-oxazole hybrid framework (if crystalline forms are obtainable) .
Q. What primary biological targets or pathways have been associated with this compound?
The compound’s triazole and oxazole motifs suggest activity against kinases or proteases. Preliminary studies on analogs show inhibition of:
- Cytochrome P450 enzymes (e.g., CYP3A4) due to methoxy group interactions.
- Inflammatory mediators (e.g., TNF-α suppression in macrophage assays) . Target specificity requires further validation using knock-out cell lines or competitive binding assays.
Advanced Research Questions
Q. What strategies are recommended to address low aqueous solubility during in vitro assays?
Solubility limitations (e.g., <10 µM in PBS) can be mitigated via:
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against cancer cell lines?
Systematic modifications should focus on:
- Methoxy group positioning : Compare 2,4-dimethoxy vs. 3,4-dimethoxy phenyl analogs to assess steric/electronic effects.
- Oxazole ring substitution : Replace 5-methyl with trifluoromethyl to enhance metabolic stability.
- Triazole N-methylation : Test for improved membrane permeability. Biological evaluation should include IC measurements in panels (e.g., NCI-60) and apoptosis assays (Annexin V/PI staining) .
Q. How should researchers resolve contradictions in reported IC50_{50}50 values across different studies?
Discrepancies may arise from:
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) or incubation times (24 vs. 48 hours).
- Cell line heterogeneity : Use isogenic lines (e.g., MCF-7 vs. MDA-MB-231) to control for genetic background.
- Compound purity : Validate via HPLC (>95% purity) and quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
